1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride
Description
Evolution of Dihydropyridine Derivatives in Medicinal Chemistry
Dihydropyridines (DHPs) emerged as a critical class of heterocyclic compounds following the discovery of the Hantzsch pyridine synthesis in 1881. Early applications focused on their redox-active properties, but their medicinal potential became evident in the mid-20th century with the development of calcium channel blockers. First-generation dihydropyridines, such as nifedipine, revolutionized hypertension treatment by selectively inhibiting L-type calcium channels. These compounds featured a 1,4-dihydropyridine core substituted with aryl and ester groups, which became a template for subsequent structural modifications.
The evolution of DHPs accelerated with the introduction of second- and third-generation derivatives. Second-generation agents, including slow-release formulations of nicardipine, addressed limitations such as short half-lives and rapid vasodilation. Third-generation compounds like amlodipine exhibited enhanced pharmacokinetic stability due to their lipophilic side chains, enabling once-daily dosing. The structural diversity of DHPs expanded further with fourth-generation agents such as lercanidipine, which incorporated highly lipophilic substituents to improve tissue penetration and reduce adverse effects.
Within this lineage, 1,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrochloride occupies a niche as a functionalized DHP derivative. Its carboxylic acid group and methyl substituents distinguish it from classical calcium channel blockers, suggesting potential utility in designing prodrugs or metal-chelating agents. The compound’s molecular framework (C₈H₁₀ClNO₃) aligns with bioactive DHP scaffolds, as evidenced by its inclusion in PubChem’s database (CID 83695179).
Table 1: Key Structural Features of 1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀ClNO₃ |
| Molecular Weight | 203.62 g/mol |
| Core Structure | 1,6-dihydropyridine |
| Substituents | 3-carboxylic acid, 1,4-methyl |
| Oxidation State | Dihydro (non-aromatic) |
Properties
Molecular Formula |
C8H10ClNO3 |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
1,4-dimethyl-6-oxopyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-3-7(10)9(2)4-6(5)8(11)12;/h3-4H,1-2H3,(H,11,12);1H |
InChI Key |
ILWIXMNMRHIIHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1C(=O)O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrothermal Synthesis of 6-Oxo-1,6-dihydropyridine-3-carboxylic Acid (Precursor Step)
A foundational step in preparing the target compound involves synthesizing the 6-oxo-1,6-dihydropyridine-3-carboxylic acid intermediate. A patented hydrothermal method offers a green, efficient approach with high yield and crystal stability:
- Reactants: 2-Chloro-5-trifluoromethylpyridine (0.54 g), Water (17 mL)
- Apparatus: 25 mL jacketed hydrothermal reaction kettle (sealed)
- Conditions: Heating at 100–180 °C for 24–72 hours
- Procedure: The reactants are sealed in the hydrothermal vessel and reacted under the stated conditions. After natural cooling to room temperature, the reaction mixture yields white flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
- Yield: Greater than 80%
- Advantages:
- The hydrothermal method produces crystals with minimal thermal stress and fewer internal defects.
- The crystals exhibit high stability and can be stored at room temperature for extended periods.
- The process uses water as a solvent, making it environmentally friendly and operationally simple.
| Parameter | Details |
|---|---|
| Reactant | 2-Chloro-5-trifluoromethylpyridine (0.54 g) |
| Solvent | Water (17 mL) |
| Temperature | 100–180 °C |
| Time | 24–72 hours |
| Product Form | White flaky crystals |
| Yield | >80% |
| Crystal Stability | High, minimal defects |
Methylation and Subsequent Functionalization
To achieve the 1,4-dimethyl substitution pattern on the dihydropyridine ring, methylation steps are employed starting from 6-hydroxynicotinic acid or related intermediates:
- Methylation Procedure:
- Sodium hydride suspension in methanol is stirred under nitrogen atmosphere.
- 6-Hydroxynicotinic acid is added and stirred at 60 °C.
- Methyl iodide is introduced, and the mixture is stirred overnight at 60 °C.
- After reaction completion, the mixture is neutralized with sodium hydroxide, solvent evaporated, and the product is isolated by acidification and filtration.
- Yield: Approximately 69%
- Characterization: The product is isolated as a solid with characteristic NMR and mass spectral data confirming the methylation.
| Step | Conditions/Details |
|---|---|
| Base | Sodium hydride (2.70 g) in methanol (60 mL) |
| Substrate | 6-Hydroxynicotinic acid (4.70 g) |
| Temperature | 60 °C |
| Methylating Agent | Methyl iodide (8.4 mL) |
| Reaction Time | Overnight (approx. 12–16 hours) |
| Workup | Neutralization with 2N NaOH, acidification with 2N HCl |
| Yield | 69% |
Reduction and Chlorination Steps (Alternative Routes)
Additional synthetic routes involve the transformation of 6-hydroxynicotinic acid derivatives via chlorination and reduction to achieve intermediates suitable for the final compound synthesis:
- Chlorination:
- Reaction of 6-hydroxynicotinic acid with phosphorus pentachloride and phosphorus oxychloride at room temperature followed by heating at 95 °C for 5 hours.
- Reduction:
- The chlorinated intermediate is treated with sodium borohydride in water at controlled temperature (max 30 °C).
- Isolation:
- After completion, the reaction mixture is filtered, extracted with ether, and purified by distillation.
- Yield: Approximately 51–62%
| Step | Conditions/Details |
|---|---|
| Chlorination Reagents | Phosphorus pentachloride (200 g), Phosphorus oxychloride (233 g) |
| Temperature | Room temperature, then 95 °C for 5 hours |
| Reduction Reagent | Sodium borohydride (75 g) in water (1000 mL) |
| Temperature | Max 30 °C during reduction |
| Workup | Filtration, ether extraction, distillation |
| Yield | 51–62% |
Summary Table of Preparation Methods
Analytical and Stability Considerations
- The hydrothermal method yields crystals with fewer internal defects and less thermal stress, which enhances long-term stability at room temperature.
- Methylation and chlorination steps require careful temperature control to avoid decomposition or side reactions.
- Purity is typically confirmed by NMR spectroscopy, mass spectrometry, and chromatographic methods.
- The hydrochloride salt form of the final compound is often prepared by acidification with hydrochloric acid post-synthesis to improve solubility and stability.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Substitution reactions can introduce different substituents into the dihydropyridine ring, altering its chemical properties and biological activities.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include pyridine derivatives, which have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- The 1,4-dihydro configuration in the target compound versus the 1,6-dihydro arrangement in the 6-methyl analog () alters ring tautomerism, which could influence reactivity and stability .
Biological Activity
Chemical Identity and Properties
1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrochloride, also known by its CAS number 33821-59-9, is a compound with the molecular formula and a molecular weight of 167.16 g/mol. It features a pyridine ring and is characterized by its diketone structure. The compound is typically stored at -20°C and is used in various biological and pharmacological studies.
Research indicates that compounds similar to 1,4-Dimethyl-6-oxo-1,6-dihydropyridine derivatives exhibit significant biological activities, particularly in the modulation of enzymatic pathways and interaction with cellular receptors. The biological activity of this compound can be attributed to its ability to act as a modulator of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and cellular signaling.
Pharmacological Effects
- Antioxidant Activity : Studies have shown that dihydropyridine derivatives can possess antioxidant properties, which may contribute to their protective effects against oxidative stress in various biological systems.
- Antitumor Potential : Some derivatives have been investigated for their potential anticancer properties, particularly in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : By modulating nAChRs, these compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antioxidant Properties : A study demonstrated that certain dihydropyridine derivatives exhibited significant free radical scavenging activity, which could be beneficial in preventing cellular damage due to oxidative stress.
- Antitumor Activity : Research involving 1,4-Dimethyl-6-oxo derivatives indicated their capability to inhibit cancer cell proliferation in vitro. For instance, one study showed a marked reduction in cell viability in human cancer cell lines treated with these compounds.
Data Table: Biological Activities of Dihydropyridine Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrochloride?
- Methodology : The synthesis typically involves coupling reactions or hydrolysis of ester precursors. For example:
- Step 1 : Start with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Nudifloric Acid) and introduce methyl groups via alkylation or substitution reactions.
- Step 2 : Use coupling reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with HOBt (hydroxybenzotriazole) and DMAP (4-dimethylaminopyridine) in DMF to form amide or ester bonds .
- Optimization : Maintain low temperatures (e.g., 0°C) and use triethylamine as a base to neutralize HCl byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
-
NMR Spectroscopy : Confirm the dihydropyridine ring structure via characteristic proton signals (e.g., aromatic protons at δ 6.5–8.0 ppm and methyl groups at δ 1.5–2.5 ppm) .
-
HPLC/MS : Assess purity (>98%) and detect impurities such as unreacted starting materials or hydrolysis byproducts .
-
Melting Point : Compare experimental values (e.g., 282–284°C for analogous compounds) with literature data .
Key Physical Properties Molecular Formula: C₇H₈ClNO₃ Molecular Weight: 189.60 g/mol Density: ~1.4 g/cm³ (predicted) Boiling Point: ~382°C (extrapolated)
Q. What solvent systems are optimal for crystallization?
- Protocol : Dissolve the compound in pyridine at 323 K, then slowly cool to 4°C to obtain block-shaped crystals. Use X-ray diffraction to confirm monoclinic/triclinic packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Case Study : In the synthesis of analogous dihydropyridines, optimizing hydrolysis steps (e.g., using LiOH in THF/water at 0°C) reduced side reactions like over-oxidation or decarboxylation .
- Data Contradiction Analysis : Conflicting yields (e.g., 60% vs. 85%) may arise from variations in reagent purity or reaction scale. Validate protocols with small-scale trials before scaling up .
Q. What pharmacological mechanisms are associated with this compound?
- Biological Activity : Derivatives like Nudifloric Acid (structurally similar) inhibit AP-1-mediated luciferase activity, suggesting anti-inflammatory potential. Validate via:
- Luciferase Reporter Assays : Measure AP-1 transcriptional activity in HEK293 cells .
- Cytokine Profiling : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Q. How to resolve discrepancies in spectral data between synthetic batches?
- Troubleshooting Workflow :
Compare NMR spectra with published datasets (e.g., Archiv der Pharmazie) .
Use high-resolution MS to identify trace impurities (e.g., chloride adducts or dimerization products) .
Re-crystallize in alternative solvents (e.g., ethanol/water mixtures) to isolate polymorphic forms .
Q. What are the challenges in scaling up the synthesis for preclinical studies?
- Key Issues :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
